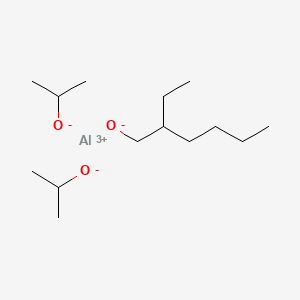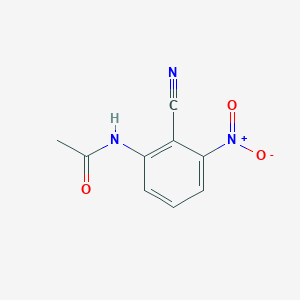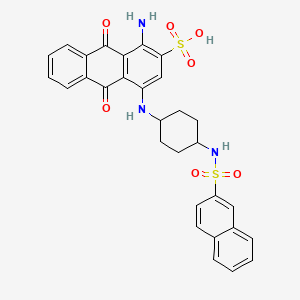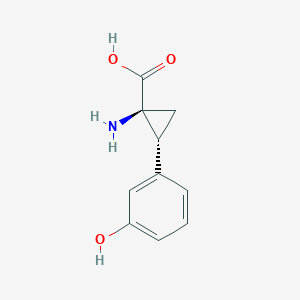
(1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative with a unique structure that includes an amino group, a hydroxyphenyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Hydroxylation: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction followed by reduction and hydroxylation steps.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as acyl chlorides, anhydrides, and alkyl halides are used in substitution reactions.
Major Products
Oxidation: Quinones, hydroxyquinones, and other oxidized phenolic compounds.
Reduction: Alcohols, aldehydes, and reduced cyclopropane derivatives.
Substitution: Amides, esters, and other substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
(1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including enzyme inhibitors and receptor modulators.
Biological Studies: The compound is used in studies of enzyme-substrate interactions, protein-ligand binding, and metabolic pathways.
Chemical Biology: It is employed in the design of chemical probes and bioactive molecules for studying cellular processes.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino and carboxylic acid groups can form ionic interactions with the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
(1S,2R)-1-Amino-2-(4-hydroxyphenyl)cyclopropanecarboxylic acid: A regioisomer with the hydroxy group in a different position on the phenyl ring.
(1S,2R)-1-Amino-2-(3-methoxyphenyl)cyclopropanecarboxylic acid: A derivative with a methoxy group instead of a hydroxy group.
Uniqueness
(1S,2R)-1-Amino-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature allows for enantioselective interactions with biological targets, making it valuable in the development of chiral drugs and bioactive molecules.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14)/t8-,10+/m1/s1 |
Clave InChI |
QJIGJBFNKLGGML-SCZZXKLOSA-N |
SMILES isomérico |
C1[C@@H]([C@@]1(C(=O)O)N)C2=CC(=CC=C2)O |
SMILES canónico |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


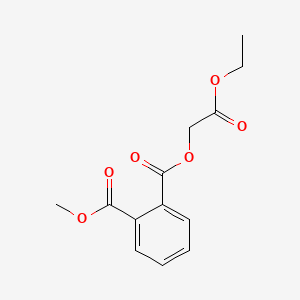
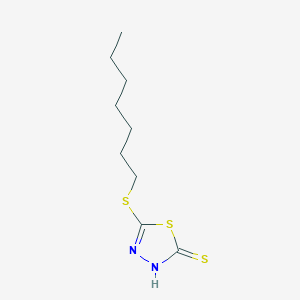
![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)

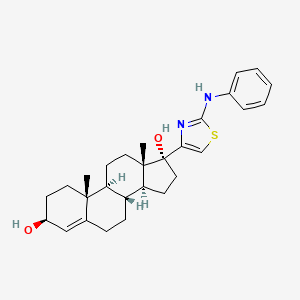
![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)

![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)
